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Compound of Interest

Compound Name: 4-(1H-pyrazol-4-yl)aniline

Cat. No.: B177311

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data analysis of
4-(1H-pyrazol-4-yl)aniline, a key building block in medicinal chemistry. This document details
the experimental protocols for its synthesis and characterization by various spectroscopic
techniques, presenting the data in a clear and structured format.

Chemical Structure and Properties

Chemical Name: 4-(1H-pyrazol-4-yl)aniline Molecular Formula: CsHoN3[1] Molecular Weight:
159.19 g/mol [1] CAS Number: 114474-28-1[1]

Synthesis

The synthesis of 4-(1H-pyrazol-4-yl)aniline is typically achieved through the reduction of 4-(4-
nitrophenyl)-1H-pyrazole.[1]

Experimental Protocol: Synthesis of 4-(1H-pyrazol-4-
yl)aniline[1]

A suspension of 4-(4-nitrophenyl)-1H-pyrazole (e.g., 8.3 g, 43.88 mmol) is prepared in a 2:1
mixture of methanol (MeOH) and 1,2-dimethoxyethane (DME). To this suspension, 10%
Palladium on carbon (Pd/C) (e.g., 415 mg, wet weight) is added as a catalyst. The reaction
vessel is then evacuated and filled with hydrogen gas, a process that is repeated three times to
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ensure an inert atmosphere. The reaction mixture is stirred at room temperature. The progress
of the reaction is monitored by Liquid Chromatography-Mass Spectrometry (LC-MS) and Thin-
Layer Chromatography (TLC) to observe the formation of the aniline product. If the reaction is
incomplete after a certain period (e.g., 2.5 hours), an additional portion of the Pd/C catalyst
may be added, and the vessel recharged with hydrogen. Upon completion, the reaction mixture
is filtered through diatomaceous earth, which is subsequently washed with methanol. The
combined filtrate is then concentrated under reduced pressure to yield the 4-(1H-pyrazol-4-
ylaniline product as a solid.

Spectroscopic Data

The structural confirmation of 4-(1H-pyrazol-4-yl)aniline is achieved through a combination of
spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy,
Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a
molecule.

The *H NMR spectrum provides information about the chemical environment of the hydrogen
atoms in the molecule.
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. . Coupling
Chemical Shift L . )
Multiplicity Constant (J) Integration Assignment
(3) ppm
Hz
12.68 brs - 1H NH (pyrazole)
7.80 S - 2H CH (pyrazole)
7.23 d 8.0 2H Ar-H
6.54 d 8.0 2H Ar-H
4.97 S - 2H NH:z (aniline)

Solvent: DMSO-
de, Spectrometer
Frequency: 400
MHz[1]

The 13C NMR spectrum reveals the different carbon environments within the molecule. As

experimental data is not readily available, a predicted spectrum is provided below.

Chemical Shift (d) ppm Assignment

146.5 C-NH:2

135.0 C (pyrazole)

128.0 CH (aniline)

122.0 C-C (aniline-pyrazole)
115.0 CH (aniline)

110.0 CH (pyrazole)

Predicted using ChemDraw software.

Fourier-Transform Infrared (FT-IR) Spectroscopy

(Predicted)
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FT-IR spectroscopy is used to identify the functional groups present in a molecule based on
their characteristic vibrational frequencies. Predicted FT-IR data is presented in the absence of
available experimental spectra.

Wavenumber (cm—?) Assignment

3450 - 3300 N-H stretch (aniline NHz2)
3200 - 3100 N-H stretch (pyrazole NH)
3100 - 3000 C-H stretch (aromatic)
1620 - 1580 C=C stretch (aromatic ring)
1600 - 1500 N-H bend (aniline NH2)
1350 - 1250 C-N stretch

Predicted based on typical functional group

frequencies.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of the molecule.

m/z Assignment

160 [M+H]*

lonization Method: Electrospray (ES+)[1]

Experimental Protocols for Spectroscopic Analysis

Standard protocols for acquiring spectroscopic data are outlined below.

NMR Spectroscopy

Sample Preparation: A small amount of the 4-(1H-pyrazol-4-yl)aniline sample is dissolved in a
deuterated solvent, such as DMSO-de. A typical concentration ranges from 5-20 mg of the
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compound in 0.5-0.7 mL of the solvent. The solution is then transferred to a 5 mm NMR tube.

1H NMR Acquisition: The *H NMR spectrum is recorded on a spectrometer (e.g., 400 MHz).
The instrument is locked to the deuterium signal of the solvent, and the magnetic field is
shimmed to achieve homogeneity. A standard single-pulse experiment is performed to acquire
the spectrum.

13C NMR Acquisition: The 3C NMR spectrum is acquired on the same instrument. A proton-
decoupled pulse sequence is typically used to obtain a spectrum with singlets for each unique
carbon atom. A sufficient number of scans are acquired to achieve a good signal-to-noise ratio.

FT-IR Spectroscopy

Sample Preparation: A small amount of the solid 4-(1H-pyrazol-4-yl)aniline is finely ground
with dry potassium bromide (KBr) powder. The mixture is then pressed into a thin, transparent
pellet using a hydraulic press.

Data Acquisition: The KBr pellet is placed in the sample holder of an FT-IR spectrometer. A
background spectrum of the empty sample holder is first recorded. The sample spectrum is
then acquired, and the background is automatically subtracted to yield the infrared spectrum of
the compound.

Mass Spectrometry

Sample Preparation: A dilute solution of 4-(1H-pyrazol-4-yl)aniline is prepared in a suitable
volatile solvent, such as methanol or acetonitrile.

Data Acquisition: The solution is introduced into the mass spectrometer, typically via direct
infusion or after separation by liquid chromatography. Electrospray ionization (ESI) in the
positive ion mode is a common method for this type of compound. The mass analyzer
separates the ions based on their mass-to-charge ratio (m/z), and a detector records their
abundance.

Experimental Workflow

The following diagram illustrates the overall workflow for the synthesis and spectroscopic
analysis of 4-(1H-pyrazol-4-yl)aniline.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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